Enhanced Polarity and Hydrogen Bonding Capacity vs. 2-Amino-3,5-dibromopyrazine
The N-oxide moiety in 2-Amino-3,5-dibromopyrazin-1-ium-1-olate (CAS 84539-09-3) significantly increases its polarity and hydrogen bond acceptor capacity compared to its direct non-oxidized analog, 2-amino-3,5-dibromopyrazine (CAS 24241-18-7). This is a critical differentiation for medicinal chemistry applications where these properties influence solubility, permeability, and target engagement .
| Evidence Dimension | Lipophilicity and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.1; H-Bond Acceptors = 3 |
| Comparator Or Baseline | 2-amino-3,5-dibromopyrazine: XLogP3 = 1.5; H-Bond Acceptors = 3 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed physicochemical properties (XLogP3 and Hydrogen Bond Acceptor Count) from vendor datasheets and PubChem [1]. |
Why This Matters
The reduced lipophilicity (ΔXLogP3 = -0.4) provides a meaningful difference for scientific selection when optimizing drug-like properties, particularly in improving aqueous solubility or reducing non-specific protein binding.
- [1] PubChem. (2025). 2-Amino-3,5-dibromopyrazine. Compound Summary. CID 620004. View Source
